molecular formula C7H4BrF2NO2 B13581856 1-Bromo-2-(difluoromethyl)-3-nitrobenzene

1-Bromo-2-(difluoromethyl)-3-nitrobenzene

Cat. No.: B13581856
M. Wt: 252.01 g/mol
InChI Key: AXCVJURTKGSHLC-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(difluoromethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(difluoromethyl)-3-nitrobenzene. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution.

Another method involves the nitration of 1-bromo-2-(difluoromethyl)benzene. This process uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for yield and purity, using advanced techniques and equipment to control reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(difluoromethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The difluoromethyl group can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a catalyst or specific conditions to proceed efficiently.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the difluoromethyl group.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Reduction Reactions: The major product is 1-bromo-2-(difluoromethyl)-3-aminobenzene.

    Oxidation Reactions: Products can include carboxylic acids, aldehydes, or ketones, depending on the extent of oxidation.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-3-nitrobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group via a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(difluoromethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    2-Bromo-1-(difluoromethyl)benzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

    1-Bromo-4-(difluoromethyl)benzene: The position of the difluoromethyl group affects its chemical properties and reactivity.

Uniqueness

1-Bromo-2-(difluoromethyl)-3-nitrobenzene is unique due to the presence of both a nitro group and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

1-bromo-2-(difluoromethyl)-3-nitrobenzene

InChI

InChI=1S/C7H4BrF2NO2/c8-4-2-1-3-5(11(12)13)6(4)7(9)10/h1-3,7H

InChI Key

AXCVJURTKGSHLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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